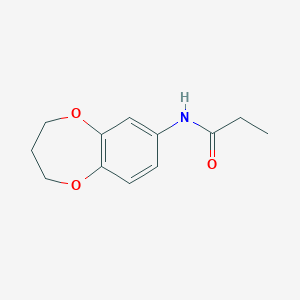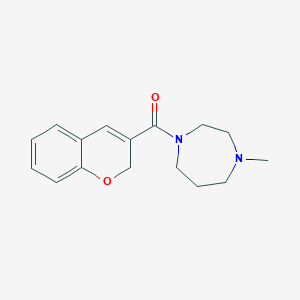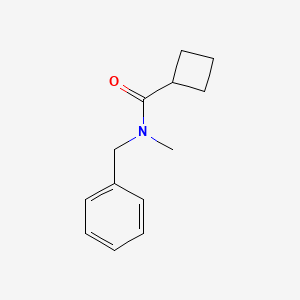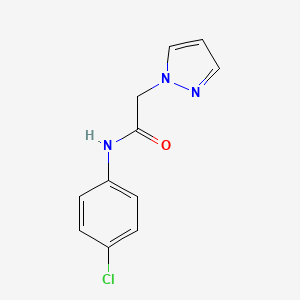
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide, commonly known as BDP, is a chemical compound that has recently gained significant attention in the scientific research community due to its potential therapeutic applications. BDP belongs to the class of benzodioxepin compounds, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Wissenschaftliche Forschungsanwendungen
BDP has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BDP has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BDP has been studied for its potential antifungal properties, as it can inhibit the growth of various fungal species.
Wirkmechanismus
The mechanism of action of BDP is not fully understood, but it is believed to act through multiple pathways. BDP has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. BDP has also been shown to inhibit the growth of fungal species by disrupting the cell wall and membrane.
Biochemical and Physiological Effects
BDP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. BDP also has anti-inflammatory properties, which can reduce inflammation in various disease states. Additionally, BDP has been shown to inhibit the growth of fungal species, which can be useful in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDP in lab experiments is that it has a high degree of purity, which ensures that the results obtained are accurate and reproducible. Additionally, BDP has been shown to have low toxicity in animal studies, which makes it a safe compound to work with. However, one of the limitations of using BDP in lab experiments is that it is a relatively new compound, and its properties and mechanisms of action are not fully understood.
Zukünftige Richtungen
There are several future directions for the research on BDP. One area of research is to further investigate its anticancer properties and its potential use in cancer therapy. Another area of research is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanisms of action of BDP and to identify potential drug targets. Finally, the synthesis of BDP can be optimized to improve its yield and purity, which can facilitate its use in various scientific research applications.
Conclusion
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide, or BDP, is a promising chemical compound that has potential therapeutic applications in various scientific research areas. Its synthesis method has been optimized to achieve a high yield of BDP with minimal impurities. BDP has been shown to have anticancer, anti-inflammatory, and antifungal properties, and its mechanisms of action are still being investigated. While BDP has several advantages for lab experiments, further research is needed to fully understand its properties and mechanisms of action.
Synthesemethoden
The synthesis of BDP involves the reaction of 3,4-methylenedioxybenzaldehyde with propanoyl chloride in the presence of a base catalyst. The resulting product is then reduced using sodium borohydride to yield N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide. This method has been optimized to achieve a high yield of BDP with minimal impurities.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-12(14)13-9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOFTLMIVDYRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)




